molecular formula C14H20ClNO3 B14013562 N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide CAS No. 922162-88-7

N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide

Cat. No.: B14013562
CAS No.: 922162-88-7
M. Wt: 285.76 g/mol
InChI Key: UZAYCRGTEIUOIL-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide is a substituted propanamide derivative characterized by a 4-chloro-2-(3-hydroxypropoxy)phenyl group attached to a 2,2-dimethylpropanamide backbone. The hydroxypropoxy group introduces hydrogen-bonding capability, which may enhance solubility and influence biological interactions compared to related analogs.

Properties

CAS No.

922162-88-7

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

N-[4-chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)13(18)16-11-6-5-10(15)9-12(11)19-8-4-7-17/h5-6,9,17H,4,7-8H2,1-3H3,(H,16,18)

InChI Key

UZAYCRGTEIUOIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-(3-hydroxypropoxy)aniline with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of enzymatic catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2,2-dimethylpropanamide core but differ in substituents on the aromatic ring:

Compound Name Substituents Key Functional Features
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide (Target) 4-Cl, 2-OCH2CH2CH2OH Hydroxypropoxy group enhances hydrophilicity and hydrogen-bonding potential.
N-[2-(4-Chlorophenoxy)phenyl]-2,2-dimethylpropanamide (TCMDC-137332) 2-OPh-4-Cl Chlorophenoxy group increases lipophilicity; tested for antimalarial activity (no nM efficacy).
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide 4-Cl, 3-CF3 Trifluoromethyl group imparts electron-withdrawing effects and metabolic stability.
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide 4-I on pyridine ring Iodo-substitution enables cross-coupling reactions; high purity (95.9% via HPLC).
N-[4-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide 4-Cl, 2-boronate ester Boronate ester facilitates Suzuki-Miyaura coupling; molecular weight = 337.65 g/mol.

Physicochemical Properties

  • Hydrogen Bonding: The hydroxypropoxy group in the target compound enables stronger intermolecular interactions (e.g., N—H⋯O) compared to non-polar groups like trifluoromethyl or boronate esters. Crystal structures of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide reveal chain-like packing via hydrogen bonds .

Crystallographic and Spectroscopic Data

  • Crystal Packing: N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide crystallizes in the monoclinic space group P21/c, with unit cell parameters a = 5.885 Å, b = 21.955 Å, c = 10.307 Å, and β = 104.50° . Hydrogen bonds (N—H⋯O) stabilize the lattice.
  • Spectral Characterization : Derivatives like N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide were confirmed via <sup>1</sup>H-NMR (300 MHz, CDCl3) and HPLC (≥95% purity) .

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